Cas no 89059-06-3 (3-(1H-Pyrrol-1-yl)propanoic acid)

3-(1H-Pyrrol-1-yl)propansäure ist eine heterocyclische Verbindung mit einer Pyrrolgruppe und einer Carbonsäurefunktion. Diese Struktur verleiht dem Molekül einzigartige chemische Eigenschaften, die es für verschiedene Anwendungen in der organischen Synthese und Pharmaforschung interessant machen. Die Verbindung zeichnet sich durch ihre gute Löslichkeit in polaren Lösungsmitteln und ihre Reaktivität als Zwischenprodukt für weitere Derivatisierungen aus. Aufgrund der Pyrrol-Einheit eignet sie sich besonders für die Entwicklung von funktionellen Materialien und biologisch aktiven Verbindungen. Ihre Stabilität und Selektivität machen sie zu einem wertvollen Baustein in der Feinchemie.
3-(1H-Pyrrol-1-yl)propanoic acid structure
89059-06-3 structure
Produktname:3-(1H-Pyrrol-1-yl)propanoic acid
CAS-Nr.:89059-06-3
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD03844729
CID:733551
PubChem ID:297621

3-(1H-Pyrrol-1-yl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(1H-Pyrrol-1-yl)propanoic acid
    • Pyrrole-1-propionic Acid
    • 3-pyrrol-1-ylpropanoic acid
    • 3-Pyrrol-1-yl-propionic acid
    • 3-(1H-pyrrol-1-yl)propanoic acid(SALTDATA: FREE)
    • 1H-Pyrrole-1-propanoic acid
    • N-(2-carboxyethyl)pyrrole
    • 3-pyrrolylpropanoic acid
    • NSC168870
    • Pyrrole-1-propionicAcid
    • N-(2-Carboxyethyl) pyrrole
    • 1H-Pyrrole-1-propionic acid
    • RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • HMS1704G03
    • STK357320
    • SBB010274
    • KM2797
    • 2198AF
    • BBL008565
    • 1H-Pyrrole-1-p
    • Pyrrole-1-propionic acid (7CI)
    • 1-(2-Carboxyethyl)pyrrole
    • 3-(1-Pyrrolyl)propionic acid
    • 3-(1H-Pyrrol-1-yl)propionic acid
    • N-Pyrrolylpropanoic acid
    • NSC 168870
    • Pyrrole-N-propanoic acid
    • MDL: MFCD03844729
    • Inchi: 1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)
    • InChI-Schlüssel: RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • Lächelt: C(CC(O[H])=O)N1C=CC=C1

Berechnete Eigenschaften

  • Genaue Masse: 139.06300
  • Monoisotopenmasse: 139.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 119
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 42.2

Experimentelle Eigenschaften

  • Dichte: 1.14
  • Schmelzpunkt: 59-64 °C
  • Siedepunkt: 287.8°C at 760 mmHg
  • Flammpunkt: 127.9℃
  • Brechungsindex: 1.534
  • PSA: 42.23000
  • LogP: 0.96280

3-(1H-Pyrrol-1-yl)propanoic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H319
  • Warnhinweis: P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36
  • Sicherheitshinweise: S26
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36

3-(1H-Pyrrol-1-yl)propanoic acid Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-(1H-Pyrrol-1-yl)propanoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM196866-25g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
25g
$751 2021-08-05
Ambeed
A625488-1g
Pyrrole-1-propionic Acid
89059-06-3 98%
1g
$23.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-223201-1 g
1H-Pyrrole-1-propanoic acid,
89059-06-3 95%
1g
¥3,008.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59100-1g
3-(1H-Pyrrol-1-yl)propanoic acid
89059-06-3
1g
¥588.0 2021-09-08
eNovation Chemicals LLC
D689941-25g
Pyrrole-1-propionic Acid
89059-06-3 >97%
25g
$190 2024-07-20
Enamine
EN300-94277-1.0g
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95.0%
1.0g
$82.0 2025-03-21
Enamine
EN300-94277-5.0g
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95.0%
5.0g
$245.0 2025-03-21
Chemenu
CM196866-10g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
10g
$*** 2023-05-29
Chemenu
CM196866-25g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
25g
$*** 2023-05-29
TRC
B529790-100mg
3-(1H-Pyrrol-1-yl)propanoic Acid
89059-06-3
100mg
$ 65.00 2022-06-07

3-(1H-Pyrrol-1-yl)propanoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referenz
Electrocoating of stainless steel coronary stents for extended release of paclitaxel
Okner, R.; Oron, M.; Tal, N.; Nyska, A.; Kumar, N.; et al, Journal of Biomedical Materials Research, 2008, (2), 427-436

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol ;  < 40 °C; 17 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Elaboration and characterization of carboxylic acid-functionalized polypyrrole films
Husson, J.; Lakard, S.; Monney, S.; Buron, C. C.; Lakard, B., Synthetic Metals, 2016, 220, 247-254

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Referenz
Oligo-3-hydroxybutyrate functionalised pyrroles for preparation of biodegradable conductive polymers
Domagala, A.; Maksymiak, M.; Janeczek, H.; Musiol, M.; Turczyn, R.; et al, Journal of Materials Science, 2014, 49(14), 5227-5236

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 rt
Referenz
Bu3SnH-Mediated radical cyclization onto azoles
Allin, Steven M.; Barton, William R. S.; Russell Bowman, W.; Bridge, Emma; Elsegood, Mark R. J.; et al, Tetrahedron, 2008, 64(33), 7745-7758

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Sulfuric acid
Referenz
Electrochemical Polymerization of Pyrrole Containing TEMPO Side Chain on Pt Electrode and Its Electrochemical Activity
Lu, Jin-jin; Ma, Jia-qi; Yi, Jing-miao; Shen, Zhen-lu; Zhong, Yi-jun; et al, Electrochimica Acta, 2014, 130, 412-417

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  10 min, 75 °C
1.2 75 °C; 2.5 h, 75 °C
Referenz
Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure-Reactivity Relationship Studies
Kumar, Sunil; Krishnakanth, Sada; Mathew, Jomon; Pomerantz, Zvika; Lellouche, Jean-Paul; et al, Journal of Physical Chemistry C, 2014, 118(5), 2570-2579

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referenz
Construction of a Pentacyclic Framework Enabled by Nickel Catalysis
Iqbal, Naeem ; Ashraf, Muhammad Awais; Gul, Anam Rana; Bae, Jaehan; Iqbal, Naila; et al, Organic Letters, 2023, 25(4), 647-652

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Referenz
Carboxyethyl-functionalized 3D porous polypyrrole synthesized using a porogen-free method for covalent immobilization of urease
Kutorglo, Edith Mawunya ; Muzika, Frantisek; Hassouna, Fatima; Storti, Giuseppe; Kopecky, Dusan; et al, Microporous and Mesoporous Materials, 2021, 311,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
Referenz
Multi-functional electroactive polymers (EAPs) as alternatives for cadmium based coatings
Zarras, P.; Guenthner, A.; Irvin, D. J.; Stenger-Smith, J. D.; Hawkins, S.; et al, ACS Symposium Series, 2010, 1050, 133-149

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water
Referenz
Impedimetric detection of calreticulin by a disposable immunosensor modified with a single-walled carbon nanotube-conducting polymer nanocomposite
Aydn, Elif Burcu; Aydn, Muhammet; Sezginturk, Mustafa Kemal, ACS Biomaterials Science & Engineering, 2022, 8(9), 3773-3784

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Covalent electropolymerization of glucose oxidase in polypyrrole. Evaluation of methods of pyrrole attachment to glucose oxidase on the performance of electropolymerized glucose sensors
Yon-Hin, Bernadette F. Y.; Smolander, Maria; Crompton, Thomas; Lowe, Christopher R., Analytical Chemistry, 1993, 65(15), 2067-71

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  30 min, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
New Approach to Rapid Generation and Screening of Diverse Catalytic Materials on Electrode Surfaces
Siu, Tung; Yekta, Shahla; Yudin, Andrei K., Journal of the American Chemical Society, 2000, 122(48), 11787-11790

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion
Lee, Joo-Woon; Serna, Francisco; Nickels, Jonathan; Schmidt, Christine E., Biomacromolecules, 2006, 7(6), 1692-1695

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  < 40 °C; overnight, < 40 °C
1.2 Reagents: Potassium hydroxide ;  12 h, reflux; cooled
1.3 Reagents: Hydrochloric acid ;  pH 3
Referenz
Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors
Dong, Hua; Cao, Xiaodong; Li, Chang Ming, ACS Applied Materials & Interfaces, 2009, 1(7), 1599-1606

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Referenz
One-step reactivity-driven synthesis of core-shell structured electrically conducting particles for biomedical applications
Mao, Jifu; Zhang, Ze, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2016, 4(32), 5429-5436

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referenz
Selective and ultrasensitive electrochemical immunosensing of NSE cancer biomarker in human serum using epoxy-substituted poly(pyrrole) polymer modified disposable ITO electrode
Aydin, Elif Burcu; Aydin, Muhammet; Sezginturk, Mustafa Kemal, Sensors and Actuators, 2020, 306,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, rt
1.2 Reagents: Sulfuric acid ;  pH 3, rt
Referenz
Synthesis and characterization of salen-type ligands functionalized with pyrrole derivative pendant arms
Andrade, Mariana; Sousa, Carla; Borges, Jose Enrique; Freire, Cristina, Journal of Physical Organic Chemistry, 2005, 18(9), 935-940

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Referenz
N-Oligo(3-hydroxybutyrate)-functionalized polypyrroles: towards bio-erodible conducting copolymers
Domagala, Anna; Domagala, Wojciech; Ledwon, Przemyslaw; Musiol, Marta; Janeczek, Henryk; et al, Polymer International, 2016, 65(12), 1395-1404

3-(1H-Pyrrol-1-yl)propanoic acid Raw materials

3-(1H-Pyrrol-1-yl)propanoic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89059-06-3)3-(1H-Pyrrol-1-yl)propanoic acid
A861325
Reinheit:99%
Menge:25g
Preis ($):329.0